molecular formula C24H22N4OS B13560758 (2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B13560758
M. Wt: 414.5 g/mol
InChI Key: ZTYROQNNYIFMAO-DEDYPNTBSA-N
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Description

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide is a complex organic compound that features a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine and 4-methylbenzaldehyde. The key steps involve:

    Formation of the thiazolopyridine core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Formation of the prop-2-enamide moiety: This is typically achieved through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It may be used in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
  • 4-methylbenzaldehyde derivatives

Uniqueness

N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-cyano-3-(4-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C24H22N4OS/c1-17-7-9-18(10-8-17)13-20(14-25)23(29)27-24-26-21-11-12-28(16-22(21)30-24)15-19-5-3-2-4-6-19/h2-10,13H,11-12,15-16H2,1H3,(H,26,27,29)/b20-13+

InChI Key

ZTYROQNNYIFMAO-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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